(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound with significant potential in various scientific fields This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromo-2-fluoroacetophenone.
Reduction: The ketone group of 4-bromo-2-fluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.
Resolution: The racemic mixture is resolved to obtain the (1R)-enantiomer.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amine groups can be oxidized to form imines or reduced to form secondary amines.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Formation of derivatives with different substituents on the phenyl ring.
Oxidation Products: Formation of imines or nitriles.
Reduction Products: Formation of secondary or tertiary amines.
Scientific Research Applications
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Another compound with bromo and fluoro substituents, used in different chemical reactions.
Bromo-4-fluoroacetophenone: Shares a similar phenyl ring structure with bromo and fluoro groups.
Uniqueness
(1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of substituents and the presence of an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H12BrCl2FN2 |
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Molecular Weight |
306.00 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10BrFN2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H/t8-;;/m0../s1 |
InChI Key |
MAUPYLPHXPKBLA-JZGIKJSDSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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